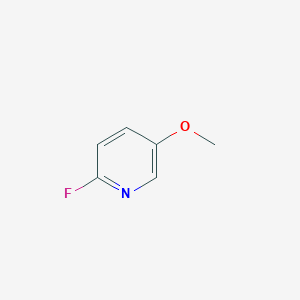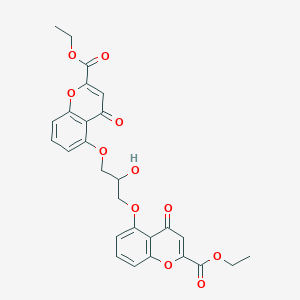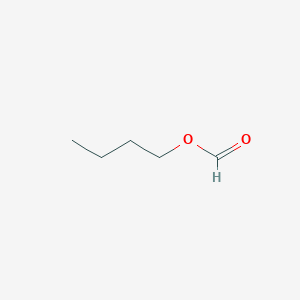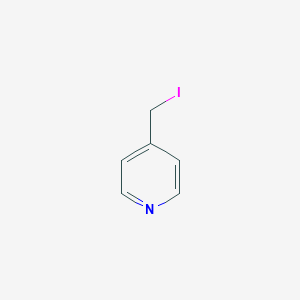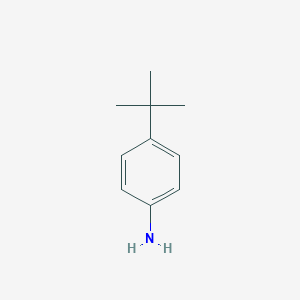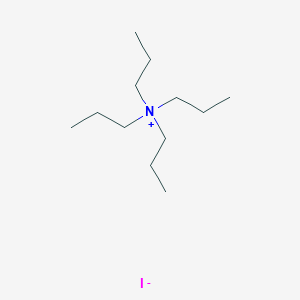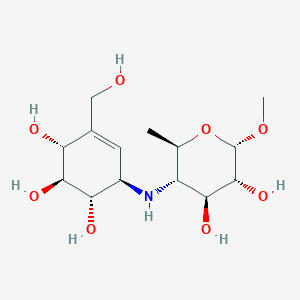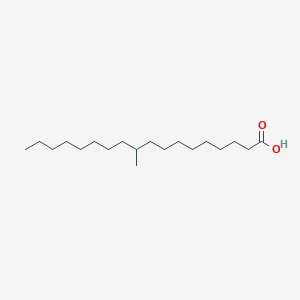![molecular formula C14H12MgO7 B146213 Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- CAS No. 18917-95-8](/img/structure/B146213.png)
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- is a chemical compound with the molecular formula C14H16MgO10-2 and a molecular weight of 368.58 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
准备方法
The preparation of Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can involve various synthetic routes. One common method is the reaction of magnesium hydroxide with 2-carboxyphenol in the presence of water, followed by crystallization to obtain the tetrahydrate form. Industrial production methods may involve large-scale synthesis using magnesium acetate tetrahydrate as a precursor .
化学反应分析
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- has a wide range of scientific research applications:
Chemistry: It is used in coordination chemistry studies to explore the binding properties of magnesium with various ligands.
Biology: The compound is studied for its potential role in biological systems, particularly in relation to magnesium’s role in enzymatic processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, especially in addressing magnesium deficiency.
Industry: The compound is used in the development of new materials and coatings, particularly in the field of optically transparent coatings.
作用机制
The mechanism of action of Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- involves its interaction with various molecular targets. Magnesium ions play a crucial role in numerous enzymatic processes, and the compound’s effects are mediated through its ability to modulate these processes. The pathways involved include energy production, oxidative phosphorylation, and glycolysis .
相似化合物的比较
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can be compared with other magnesium carboxylate complexes, such as magnesium acetate, magnesium formate, and magnesium propionate . These compounds share similar coordination chemistry but differ in their specific properties and applications. For example, magnesium acetate is commonly used as a source of magnesium in biological reactions, while magnesium formate and propionate have distinct thermal and structural properties .
属性
Key on ui mechanism of action |
Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. |
|---|---|
CAS 编号 |
18917-95-8 |
分子式 |
C14H12MgO7 |
分子量 |
316.55 g/mol |
IUPAC 名称 |
magnesium;2-carboxyphenolate;hydrate |
InChI |
InChI=1S/2C7H6O3.Mg.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-2 |
InChI 键 |
AUBLOSIEEGPKGL-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.O.O.O.[Mg+2] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.[Mg+2] |
物理描述 |
Solid |
同义词 |
(T-4)-Bis(2-hydroxybenzoato-O1,O2)magnesium Tetrahydrate; Bis(salicylato)magnesium Tetrahydrate; (T-4)Bis[2-(hydroxy-κO)benzoato-κO]magnesiumTetrahydrate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)
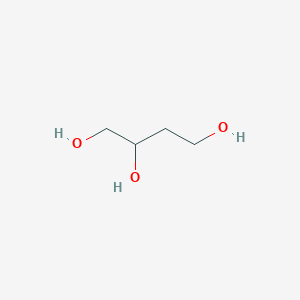
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)
